![molecular formula C24H18BrN5 B2365869 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-85-9](/img/structure/B2365869.png)
7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
The compound “7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a novel, potent adenosine kinase inhibitor with oral activity in animal models of pain and inflammation . It is also known as ABT-702 .
Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s related to the inhibitor N4- (4-morpholin-4-ylphenyl)-N~6~- (pyridin-3-ylmethyl)pyrido [2,3-d]pyrimidine-4,6-diamine .Physical And Chemical Properties Analysis
The compound is a brown solid with a melting point of 191–192 °C. Its IR (KBr) values are: cm −1: 3425–3400 (OH), 3325 (NH), 1660 (C O), 1620 (C N). Its 1 H-NMR (DMSO-d 6) (ppm) values are: 11.25 (brs, 1H, NH, D 2 O exchangeable), 8.74 (brs, 1H, NH, D 2 O exchangeable), 8.51 (s, 1H, pyrimidine-H2), 7.79 (s, 1H, pyrazolo-H3), 7.60 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.99 (d, J = 8 Hz, 1H, phenyl .Scientific Research Applications
Adenosine Kinase Inhibition
This compound is a potent non-nucleoside adenosine kinase (AK) inhibitor . AK is the primary metabolic enzyme for adenosine, an endogenous homeostatic inhibitory neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation . By inhibiting AK, this compound can selectively increase adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine .
Pain Management
The compound has shown oral activity in animal models of pain . By increasing adenosine concentrations, it can reduce pain signals at the site of injury, making it a potential candidate for the development of new pain management therapies .
Anti-Inflammatory Properties
In addition to its analgesic properties, this compound also has anti-inflammatory properties . It can potentially be used in the treatment of various inflammatory conditions, including autoimmune diseases, allergies, and acute inflammatory responses .
Cytotoxic Activities
Some compounds in the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine families have shown superior cytotoxic activities against certain cancer cell lines . While the specific cytotoxic activities of this compound have not been reported, it may have similar properties given its structural similarities with these compounds.
Potential Use in Cancer Research
Given its potential cytotoxic activities, this compound could be used in cancer research, particularly in the study of cancers that have shown sensitivity to similar compounds .
Drug Development
The compound’s potent AK inhibition, analgesic, anti-inflammatory, and potential cytotoxic properties make it a promising candidate for drug development. It could potentially be used as a lead compound in the development of new drugs for pain management, inflammation, and cancer treatment .
Mechanism of Action
Target of Action
The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . By targeting AK, this compound can selectively increase ADO concentrations at sites of tissue trauma .
Mode of Action
This compound acts as a non-nucleoside AK inhibitor . It binds to AK and inhibits its activity, leading to an increase in ADO concentrations at sites of tissue injury and inflammation . This results in a reduction of cellular excitability at these sites .
Biochemical Pathways
The inhibition of AK leads to an increase in ADO concentrations. ADO is known to reduce cellular excitability at sites of tissue injury and inflammation . Therefore, the biochemical pathway affected by this compound is the ADO pathway, which plays a crucial role in pain and inflammation responses .
Result of Action
The result of the compound’s action is the enhancement of the analgesic and anti-inflammatory actions of ADO . By increasing ADO concentrations at sites of tissue trauma, it helps to reduce pain and inflammation .
properties
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN5/c25-19-8-10-20(11-9-19)30-15-21(18-6-2-1-3-7-18)22-23(28-16-29-24(22)30)27-14-17-5-4-12-26-13-17/h1-13,15-16H,14H2,(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFUGPMDWXMNIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
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